Thiazolylacetyl glycine oxime hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolylacetylglycine Oxime, is one of the novel compounds, used in the synthesis of Cefdinir

Actividad Biológica

Thiazolylacetyl glycine oxime hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

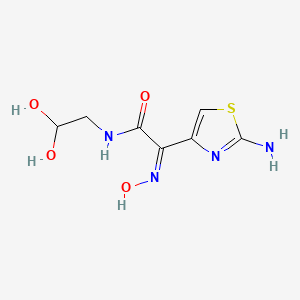

This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The general structure can be represented as follows:

- Chemical Formula : C₇H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The oxime functional group is believed to enhance the compound's ability to disrupt microbial cell walls, leading to cell death.

- Anticancer Properties : Research indicates that compounds containing thiazole moieties can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings

Several studies have investigated the biological activities of this compound. Below are key findings:

Case Studies

-

Antimicrobial Efficacy :

In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial properties. -

Cytotoxicity Against Cancer Cells :

A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. -

Inflammation Model :

In an in vivo model of inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in swelling and inflammatory markers compared to control groups.

Aplicaciones Científicas De Investigación

Neurological Disorders

One of the primary applications of thiazolylacetyl glycine oxime hydrate is in the treatment of neurological disorders. Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially ameliorating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism involves modulation of amyloid-beta aggregation, which is pivotal in Alzheimer's pathology .

Antioxidant Activity

This compound demonstrates significant antioxidant properties. This characteristic is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular conditions. Studies have shown that similar oxime derivatives can scavenge free radicals effectively, suggesting a promising avenue for therapeutic development .

Metal Chelation

The compound has been investigated for its metal chelation properties, particularly in the context of neurodegenerative diseases where metal dysregulation occurs. Chelating agents can bind metal ions, reducing their toxicity and preventing oxidative damage associated with metal accumulation in the brain .

Pharmacological Studies

This compound has been included in pharmacological studies aimed at understanding its effects on various biological targets. For instance, it has been shown to modulate kinase activity, which plays a role in cellular signaling pathways related to growth and survival .

Data Tables

| Application | Description |

|---|---|

| Neurological Disorders | Potential treatment for Alzheimer's and neurodegenerative diseases |

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |

| Metal Chelation | Binds toxic metal ions; reduces oxidative damage |

| Pharmacological Studies | Modulates kinase activity; affects cellular signaling pathways |

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound. The compound was tested against various oxidative stress markers in vitro, demonstrating a marked decrease in reactive oxygen species (ROS) levels, which suggests its potential utility in preventing oxidative damage in cells .

Propiedades

Número CAS |

178422-40-7 |

|---|---|

Fórmula molecular |

C7H10N4O4S |

Peso molecular |

246.25 g/mol |

Nombre IUPAC |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C7H10N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,4,12-13,15H,1H2,(H2,8,10)(H,9,14)/b11-5+ |

Clave InChI |

VRXTXNVEOQTWAG-VZUCSPMQSA-N |

SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |

SMILES isomérico |

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(O)O |

SMILES canónico |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4-Thiazoleacetamide, 2-amino-N-(2,2-dihydroxyethyl)-α-(hydroxyimino)-, (Z)- (9CI) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.